rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
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Overview
Description
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a chiral compound with a unique bicyclic structure It is part of the furan family, which is known for its diverse chemical properties and applications
Mechanism of Action
Target of Action
The primary targets of rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid are currently unknown . This compound is a unique chemical provided for early discovery researchers
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo Diels-Alder reactions followed by oxidation and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency, often involving temperature control and solvent selection to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted furans, which can be further utilized in synthetic applications .
Scientific Research Applications
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials, contributing to advancements in material science
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,3aR,5S,6S,6aS,7S)-6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid
- rac-(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid
Uniqueness
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic applications and research, offering opportunities for the development of novel compounds and materials .
Properties
CAS No. |
2148358-19-2 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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